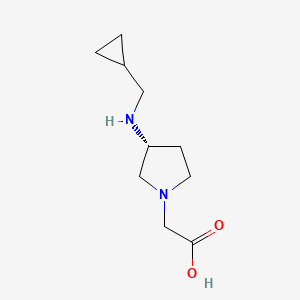![molecular formula C13H10ClFO B12992670 (4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12992670.png)
(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl structure, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-3-fluorobenzene with a suitable nucleophile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium methoxide, which facilitates the substitution process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different biphenyl derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted biphenyl derivatives .
Applications De Recherche Scientifique
(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methanol group can participate in hydrogen bonding, affecting the compound’s overall activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-Chloro-3’-fluoro-[1,1’-biphenyl]-2-carbaldehyde
- 4-Chloro-2-fluoro-1,1’-biphenyl
Uniqueness
(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol is unique due to the specific positioning of the chloro, fluoro, and methanol groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H10ClFO |
|---|---|
Poids moléculaire |
236.67 g/mol |
Nom IUPAC |
[4-(4-chloro-3-fluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10ClFO/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
Clé InChI |
GHSYBEGBBQDKDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B12992590.png)
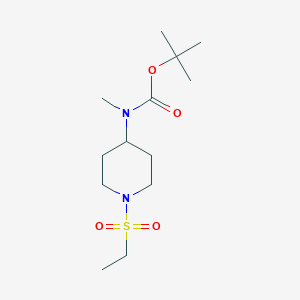


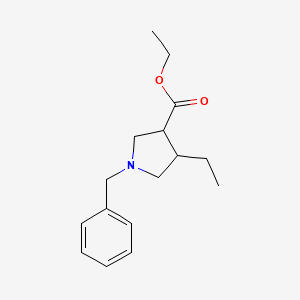
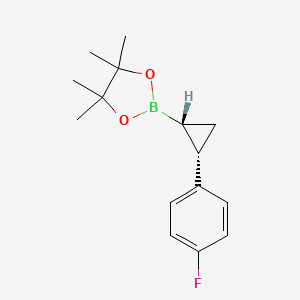
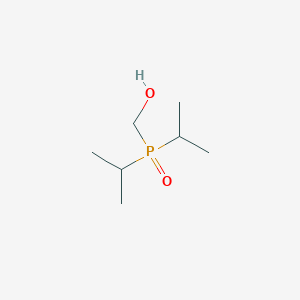
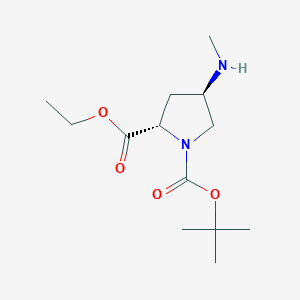
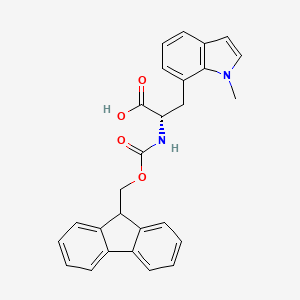
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B12992631.png)
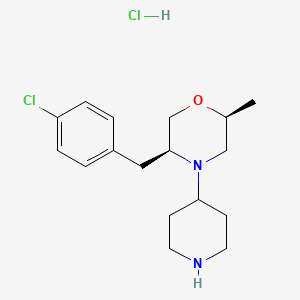
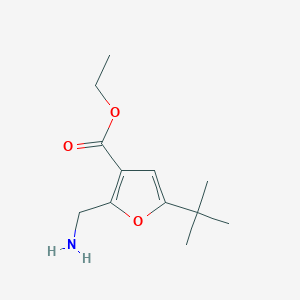
![5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12992645.png)
